Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in immune defense by degrading pathogens and extracellular matrix proteins. However, uncontrolled HNE activity, due to a disrupted protease-antiprotease balance, is a key driver of tissue damage in numerous inflammatory diseases [1].
The clinical need for effective HNE inhibitors is highlighted by the limitations of earlier compounds. The first-generation inhibitor, Sivelestat, has poor pharmacokinetics and is an irreversible inhibitor [2]. A subsequent candidate, AZD9668, showed insignificant clinical benefits [1]. This created an opportunity for improved therapies.
Research at Bayer identified a novel dihydropyrimidinone chemical class as a promising lead for developing HNE inhibitors [3]. The core objective was to create orally bioavailable, potent, selective, and reversible small-molecule inhibitors. BAY-678 emerged as a "chemical probe" from this program, representing a fourth-generation inhibitor that served as a crucial tool for validating HNE as a drug target and a stepping stone for further optimization [4] [1] [5].
This compound is a potent, competitive, and reversible inhibitor designed to fit precisely into the active site of HNE.
The following diagram illustrates the core protein-ligand interaction and the development path from the lead compound to this compound and its successor.
The unique pyrimidopyridazine ring system of this compound, resulting from western annulation, allows it to make additional contacts with the HNE enzyme beyond the primary S1 pocket, contributing to its high potency and selectivity [8].
This compound's inhibitory activity is typically measured using enzymatic assays that monitor the cleavage of a synthetic substrate by HNE.
Typical Biochemical Assay Protocol [6] [4] [7]:
The table below summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Details / Context |
|---|---|---|
| IC₅₀ (vs. Human HNE) | 20 nM | Biochemical neutrophil elastase assay [6] [4] [7]. |
| Kᵢ (vs. Human HNE) | 15 nM | Determined from the same enzymatic assays [7] [5]. |
| Selectivity | >2000-fold | Tested against a panel of 21 related serine proteases; no inhibition up to 30 µM [6] [4]. Also clean in GPCR and kinase panels [5]. |
| Species Specificity | Weaker against rodent NE | Mouse NE (MNE) Kᵢ = 700 nM; Rat NE (RNE) Kᵢ = 600 nM [4] [5]. This is critical for in vivo model design. |
This compound has demonstrated efficacy in several rodent models of human disease, establishing proof-of-concept for HNE inhibition as a therapeutic strategy.
Common In Vivo Protocol [8] [4]:
Key Findings:
A favorable pharmacokinetic profile is essential for an orally administered drug. Data from rats indicate that this compound has suitable properties for in vivo efficacy studies [7] [5].
| Parameter | Value (in Rats) | Details |
|---|---|---|
| Oral Bioavailability | Orally active | Confirmed in multiple in vivo models [4] [7]. |
| Half-life (t₁/₂) | ~1.3 hours | [7] [5] |
| Clearance | Medium | [7] |
While this compound itself is a research tool, its development was pivotal. The strategy of "freezing the bioactive conformation" with a strategically positioned methyl sulfone group, applied to the this compound scaffold, led to the creation of BAY 85-8501, a compound with picomolar potency against HNE [9] [3]. BAY 85-8501 advanced into clinical trials for pulmonary diseases [3].
Furthermore, the structural knowledge gained from this compound contributed to the development of Brensocatib, a fifth-generation dipeptidyl peptidase 1 (DPP-1) inhibitor. DPP-1 activates NSPs, including HNE; thus, inhibiting DPP-1 reduces the activity of multiple proteases. Brensocatib has shown promise in clinical trials for bronchiectasis and other neutrophilic inflammatory diseases [9].
The table below summarizes the key experimental data characterizing BAY-678's inhibitory activity.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Enzymatic Assay) | 20 nM [1] [2] | In vitro inhibition of HNE enzyme activity. |
| Kᵢ (Enzymatic Assay) | 15 nM [1] | Reversible inhibition constant. |
| Selectivity | > 1,500-fold [1] [2] | No significant inhibition against a panel of 21 other serine proteases at concentrations up to 30 µM. |
| Pharmacokinetics (Rat) | t₁/₂ = 1.3 hours [1] | Medium clearance and oral bioavailability. |
This compound is classified as a reversible inhibitor, meaning it binds to and dissociates from the enzyme without causing permanent modification [1].
The following diagram illustrates the core concept of its mechanism, from binding to functional outcome.
This compound binds the HNE active site, forming a reversible complex that inhibits protease function.
The characterization of this compound relied on several standard and advanced experimental techniques, which are foundational for research in this area.
This compound represents a significant development in the quest for small-molecule HNE inhibitors. It is considered a fourth-generation inhibitor [6] [7]. Its discovery paved the way for BAY 85-8501, a clinical candidate with a modified structure (including the key methyl sulfone group) that "freezes" the bioactive conformation, leading to picomolar potency [4]. Furthermore, the knowledge gained from this compound contributed to the development of brensocatib, a fifth-generation inhibitor that works upstream by inhibiting dipeptidyl peptidase 1 (DPP1), the enzyme responsible for activating HNE and other neutrophil serine proteases [7].
The identification of BAY-678 was reported in a 2015 paper titled "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases" [1]. While this paper's primary focus is on the clinical candidate BAY 85-8501, it explicitly documents This compound as a key chemical probe that emerged from the same chemical optimization series [2] [1].
The research was conducted by a team of scientists from Bayer, indicating that the compound was discovered within the company's research and development division [1]. The authors listed on the paper are Franz von Nussbaum, Victor M. Li, Sven Allerheiligen, and their colleagues [1].
| Property | Description |
|---|---|
| IUPAC Name | 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [3] |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [2] [4] |
| CAS Number | 675103-36-3 [2] [4] |
| Biological Target | Human Neutrophil Elastase (HNE) [2] [3] |
| IC₅₀ (Potency) | 20 nM [2] [3] [4] |
| Selectivity | >2,000-fold selectivity against a panel of 21 other serine proteases [2] [4] |
| Key Feature | Orally bioavailable and cell-permeable chemical probe [2] [4] |
This compound was developed to target Human Neutrophil Elastase (HNE), a protease that plays a key role in degrading matrix proteins and is implicated in the pathology of inflammatory lung diseases [3] [1]. The development of this compound represents the fourth generation of HNE inhibitors, characterized by a reversible, non-reactive mechanism and a unique dihydropyrimidinone structure that allows for high potency and selectivity [5].
The compound is supplied as a chemical probe through a partnership with the Structural Genomics Consortium (SGC), making it available to the academic research community for further investigation [2] [4].
The diagram above illustrates how this compound fits into the broader drug discovery pipeline at Bayer, originating from a common lead structure and progressing alongside the clinical candidate.
For researchers using this compound in experimental settings, here are key protocols and data:
In Vitro Inhibition Assay [2] [3]
In Vivo Administration (Representative Protocol) [2]
Pharmacokinetic Profile in Rats [3]
BAY-678 specifically inhibits Human Neutrophil Elastase (HNE), which is also known as ELANE, neutrophil elastase, or ELA2 [1]. HNE is a serine protease from the chymotrypsin-like family stored in azurophil granules of neutrophils [2]. It plays a pivotal role in innate immunity by degrading foreign proteins and host matrix components like elastin and collagen [2]. Uncontrolled HNE activity due to an imbalance with its natural inhibitors (SERPINs) is implicated in tissue damage in diseases such as COPD, acute lung injury (ALI), and bronchiectasis [2].
This compound acts as a potent and selective reversible inhibitor that works by binding to the active site of HNE in a unique, locked bioactive conformation. This binding involves induced-fit interactions with the S2 and S1 pockets of the enzyme, leading to highly potent inhibition [2].
The table below summarizes the key quantitative data for this compound:
| Parameter | Value | Details / Assay System |
|---|---|---|
| HNE Potency (IC₅₀) | 20 nM | Biochemical assay using fluorogenic peptide substrate MeOSuc-AAPV-AMC [3] [4] [5]. |
| HNE Potency (Kᵢ) | 15 nM | Biochemical Neutrophil Elastase Assay [3] [1]. |
| Selectivity | > 2,000-fold | Tested against a panel of 21 other serine proteases; no inhibition observed up to 30 µM [3] [4] [5]. |
| Off-Target Profile | Clean | Radioligand binding assays with 64 receptors/transportors at 10 µM; clean in-house kinase panel; closest hit was HTR3 (pKi = 5.55) [1]. |
| Species Specificity | Strong for human HNE | Much weaker against mouse/rat NE (Ki = 700/600 nM) [5] [1]. |
| In Vivo Pharmacokinetics | Oral bioavailability, t₁/₂ = 1.3 h (rat) | Demonstrated efficacy in rodent models of acute lung injury [3] [4] [1]. |
The primary biochemical assay for determining IC₅₀ values uses a fluorogenic substrate [2].
The high selectivity of this compound was confirmed through two main approaches:
The high potency of this compound is achieved by "freezing" its bioactive conformation. A strategically positioned methyl sulfone group on the molecule locks it into the precise 3D shape required for optimal binding to HNE's active site [2]. This binding causes an induced-fit adjustment in the enzyme, allowing the inhibitor to form tight interactions within the S2 and S1 substrate pockets [2].
This compound mechanism of HNE inhibition
This compound was developed as a chemical probe to study HNE biology and is a candidate for treating pulmonary diseases [2] [1]. It has shown significant efficacy in preclinical rodent models of acute lung injury (ALI), demonstrating anti-inflammatory and tissue-protective effects [5].
A critical consideration for researchers is its strong species specificity. This compound is significantly less potent against mouse and rat neutrophil elastase, limiting its use in standard rodent models unless the experiment involves administering human HNE [1].
The table below consolidates the key physical characteristics and solubility data for BAY-678 from multiple supplier sources.
| Parameter | Value | Notes / Source |
|---|---|---|
| Molecular Weight | 400.35 g/mol | [1] [2] [3] |
| Solubility in DMSO | 100 mM (40.03 mg/mL) | Tocris [1], R&D Systems [2] |
| 150 mg/mL (374.67 mM) | MedChemExpress (may be hygroscopic) [4] | |
| 20 mg/mL | Sigma-Aldrich [3] | |
| Recommended Storage | -20°C | [1] [2] [4] |
| Purity | ≥98% | [1] [2] [3] |
Based on the solubility data, you can prepare stock solutions using the following guide (calculated based on a molecular weight of 400.35 g/mol):
| Target Concentration | Mass to Volume (Example) |
|---|---|
| 10 mM | Add 2.5 mL of DMSO to 10 mg of compound [1]. |
| 50 mM | Add 0.5 mL of DMSO to 10 mg of compound [1]. |
| 100 mM | Add 1.0 mL of DMSO to 40.03 mg of compound [1]. |
For researchers using this compound in biological assays, here is a detailed protocol and important experimental context.
The following diagram illustrates the logical workflow for preparing and using this compound in a research setting, from obtaining the compound to its application in experiments.
The table below summarizes the key physical properties and specific storage conditions for BAY-678 racemate as provided by the manufacturer, DC Chemicals [1].
| Property / Condition | Specification / Guideline |
|---|---|
| Appearance | Solid [1] |
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]. |
| Specific Temperature | -20°C (for powder form) or -80°C (when in solvent) [1] |
| Chemical Stability | Stable under recommended storage conditions [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
For safe handling and to maintain the compound's stability, please adhere to the following precautions [1]:
The search results did not contain specific experimental protocols for testing this compound. For determining the stability of your specific batch, you would typically design a stability-indicating study. The general workflow for such an experiment can be summarized as follows:
Given the lack of specific protocols in the search results, here are key considerations for your experimental design:
The search results are limited to a single safety data sheet. No information was found on:
To proceed with your research, I suggest:
This compound is a potent, selective, and cell-permeable small-molecule inhibitor of HNE, recommended as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].
The table below summarizes the key in vitro biochemical data for this compound:
| Assay Parameter | Reported Value | Assay Description |
|---|---|---|
| IC50 (HNE) | 20 nM [3] [1] [4] | Biochemical inhibition assay using the isolated human neutrophil elastase enzyme. |
| Ki (HNE) | 15 nM [1] [5] | Measured against human neutrophil elastase. |
| Selectivity | >2,000-fold [4] [5] | Selective over a panel of 21 other serine proteases (IC50 for all >30 µM). |
| Ki (Mouse NE) | 700 nM [3] [1] [2] | Significantly less potent against murine neutrophil elastase. |
The following diagram outlines a generalized workflow for an in vitro HNE inhibition assay, which can be adapted for testing compounds like this compound.
The protocol below is reconstructed from methods described in the foundational literature for characterizing HNE inhibitors [6] [7]. You will need to optimize concentrations and conditions for your specific laboratory setup.
Compound Preparation:
Enzymatic Reaction:
Detection and Measurement:
The table below summarizes the key physicochemical properties and solubility data for BAY-678 to aid in stock solution preparation.
| Property | Details |
|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [1] [2] [3] |
| Molecular Weight | 400.35 - 400.40 g/mol [1] [2] [3] |
| CAS Number | 675103-36-3 [1] [2] [3] |
| Purity | ≥98% (HPLC) [2] |
| Solubility in DMSO | ≥ 100 mg/mL (~249.78 mM) [1] [3] |
| Recommended Stock Concentration | 10 mM - 100 mM (in DMSO) |
This compound 100 mM Stock Solution in DMSO
Calculations: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound.
Weighing: Accurately weigh 40.0 mg of this compound powder using an analytical balance.
Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
Mixing: Vortex or sonicate the mixture until a clear solution is obtained. Sonication is recommended to ensure complete dissolution [4].
Aliquoting and Storage:
The following diagram outlines a general workflow for setting up in vitro experiments using the this compound stock solution.
| Parameter | Value | Details / Assay |
|---|---|---|
| Target | Human Neutrophil Elastase (HNE) | Serine protease [1] [2] |
| IC₅₀ | 20 nM | Biochemical Neutrophil Elastase Assay [1] [3] |
| Kᵢ | 15 nM | Biochemical Neutrophil Elastase Assay [1] [2] |
| Selectivity | > 30-fold selective | Tested against 21 other serine proteases (all IC₅₀ > 30 µM) [1] |
| In Vivo Efficacy | Effective in an ALI model | Specific model details not provided [3] [2] |
| Pharmacokinetics | Oral bioavailability, t₁/₂ = 1.3 h (rat) | [1] [2] |
A crucial factor for experimental design is the significant species specificity of BAY-678. It is much less potent against neutrophil elastase from mice and rats, which are commonly used in preclinical models [1].
This difference means that this compound may show weak or no activity in standard rodent models of ALI unless the model involves the administration of human neutrophil elastase (HNE) [1]. The related compound BAY 85-8501 from the same research program is noted to be significantly more potent in rodent models and may be a more suitable tool compound for studies in mice and rats [1] [4].
To contextualize the application of this compound, the diagram below illustrates the role of HNE in the pathogenesis of Acute Lung Injury and the point of inhibition by this compound.
Given the lack of a specific protocol for this compound, you may need to adapt existing ALI model methodologies. Here are some points to consider:
BAY 678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), with an IC₅₀ of 20 nM. It exhibits high selectivity and has shown effectiveness in in vivo models, such as for acute lung injury [1]. Proper solvent preparation is critical for maintaining its stability and bioactivity.
Solubility and Storage Summary
The table below summarizes the key physical and handling characteristics for BAY 678.
| Property | Specification |
|---|---|
| Molecular Weight | 400.35 g/mol [1] |
| Purity | ≥98% (HPLC) [1] |
| Solubility in DMSO | 100 mM (40.03 mg/mL) [1] |
| Solubility in Ethanol | Information not located in search results |
| Storage (Lyophilized Powder) | -20°C, desiccated [1] |
| Storage (Solution in DMSO) | -20°C; use within 3 months to prevent loss of potency; aliquot to avoid multiple freeze-thaw cycles [2] |
This high-concentration stock solution is suitable for in vitro cell culture studies.
This protocol outlines how to create a working dilution from your DMSO stock.
The following diagram illustrates the logical workflow for preparing and using BAY 678 in experimental settings:
The search results do not provide specific solubility data for BAY 678 in ethanol. Based on general principles, ethanol is a polar protic solvent capable of hydrogen bonding [4]. A compound's solubility depends on its specific chemical structure, and without empirical data, solubility in ethanol cannot be guaranteed.
The table below summarizes the core quantitative data available for this compound, primarily from commercial and research sources [1].
| Property | Value / Description |
|---|---|
| Target | Human Neutrophil Elastase (HNE) [1] |
| IC₅₀ (HNE) | 20 nM [1] |
| Ki (Murine NE) | 700 nM [1] |
| Selectivity | >2,000-fold selectivity in a panel of 21 serine proteases [1] |
| Cell Permeability | Cell-permeable [1] |
| Recommended Stock Solution | 10-100 mM in DMSO [1] |
| In Vitro Solubility | ≥ 100 mg/mL (249.78 mM) in DMSO [1] |
Here is a detailed methodology for a cellular differentiation assay using BNAY-678, based on a study investigating ELANE-associated neutropenia [2].
The experimental workflow for this protocol involves a multi-step process of cell expansion and differentiation, as illustrated below.
The available information has significant limitations for creating a complete application note:
To proceed with your research, I suggest you:
This compound is an orally active, potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3]. HNE is a serine protease that plays a key role in degrading pathogens and extracellular matrix components as part of the innate immune response [4] [5]. However, excessive HNE activity is implicated in the pathology of several inflammatory lung diseases by causing tissue damage and sustaining inflammation [1] [4] [2]. This compound functions by reversibly inhibiting HNE, thereby helping to reestablish the protease-antiprotease balance [4] [2].
The table below summarizes key biochemical and pharmacological data for this compound:
| Parameter | Value / Description | Reference |
|---|---|---|
| Target | Human Neutrophil Elastase (HNE) | [1] [2] [3] |
| IC₅₀ | 20 nM | [1] [2] [3] |
| Kᵢ | 15 nM | [6] [1] |
| Selectivity | >2,000-fold selective over a panel of 21 other serine proteases | [1] [2] [3] |
| Bioavailability | Orally bioavailable | [1] [2] [3] |
| Physical Form | White to light brown or light yellow to yellow solid powder | [6] [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Ethanol (≥ 30 mg/mL) | [6] [1] [2] |
This compound has shown efficacy in various animal models related to pulmonary diseases, demonstrating its potential as a research tool for investigating HNE-driven pathology.
The following diagram illustrates the primary mechanism of action and downstream effects in disease models:
Key findings from in vivo studies include:
The following protocols are compiled from product literature and cited research. Optimize concentrations and conditions for your specific experimental system.
This protocol is adapted from general principles for evaluating HNE activity [7].
1. Reagent Preparation
2. Assay Procedure
3. Data Analysis
This protocol is based on efficacy seen in a murine acute lung injury model [2].
1. Formulation
2. Administration
3. Key Considerations
BAY-678 represents a fourth-generation, highly potent and selective small-molecule inhibitor of human neutrophil elastase (HNE or ELANE), a serine protease implicated in numerous inflammatory and tissue-destructive diseases. This dihydropyrimidinone-based compound was developed through strategic medicinal chemistry optimization to achieve exceptional selectivity within the serine protease family while maintaining oral bioavailability, making it both a valuable chemical probe for research and a promising therapeutic candidate. This compound is designated as a chemical probe to the public via the Structural Genomics Consortium (SGC), emphasizing its importance as a validated research tool for the scientific community [1] [2].
The clinical relevance of neutrophil elastase inhibition spans multiple disease areas, including chronic obstructive pulmonary disease (COPD), acute lung injury, bronchiectasis, pulmonary arterial hypertension, and cystic fibrosis. Excessive HNE activity contributes to tissue damage through degradation of extracellular matrix components like elastin and collagen, amplification of inflammatory responses, and processing of various bioactive proteins [3] [4]. More recently, HNE has been implicated in the pathogenesis of severe COVID-19, where elevated levels correlate with respiratory distress and vascular complications, highlighting the therapeutic potential of targeted inhibition [4].
Table 1: Key Characteristics of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Target | Human Neutrophil Elastase (ELANE) | [1] |
| IC₅₀ (Biochemical) | 20 nM | [1] |
| Kᵢ (Biochemical) | 15 nM | [2] |
| Selectivity | >30-fold selective against 21 serine proteases | [2] |
| CYP Inhibition | Clean profile against CYP 2C9 and 3A4 | [3] |
| Primary Therapeutic Areas | Pulmonary diseases, Cardiovascular diseases, Inflammatory conditions | [3] [4] |
This compound demonstrates remarkable target specificity when profiled against diverse protein families. Comprehensive screening against 64 receptors and transporters at 10 µM concentration revealed no significant off-target interactions, confirming selectivity beyond the serine protease family. Similarly, the compound showed a clean profile when tested against a panel of kinases at 20 µM concentration. In GPCR screening, the only marginal hit was on HTR3 with a pKi of 5.55, indicating minimal clinical relevance [2]. This extensive profiling establishes this compound as an outstandingly specific chemical tool for deciphering HNE biology without confounding off-target effects.
The structural optimization of this compound focused on achieving high selectivity within the challenging serine protease family, where active sites show significant conservation. Through strategic introduction of substituents that exploit subtle differences in S1 and S2 binding pockets, this compound achieves exceptional discrimination for HNE over related proteases [3].
Table 2: Quantitative Selectivity Profile of this compound
| Protein Target | Potency (IC₅₀ or Kᵢ) | Selectivity Fold (vs. HNE) | Assay Type |
|---|---|---|---|
| Human Neutrophil Elastase | IC₅₀ = 20 nM; Kᵢ = 15 nM | 1x | Biochemical assay |
| Mouse Neutrophil Elastase | Kᵢ = 700 nM | 47x weaker | Biochemical assay |
| Rat Neutrophil Elastase | Kᵢ = 600 nM | 40x weaker | Biochemical assay |
| 21 Serine Proteases | IC₅₀ > 30 µM | >1,500x selective | Biochemical panel |
| HTR3 (closest GPCR hit) | pKi = 5.55 | >300x selective | Radioligand binding |
A crucial consideration for researchers is the significant species specificity of this compound. The inhibitor exhibits substantially reduced potency against mouse and rat neutrophil elastase (47-fold and 40-fold weaker, respectively) compared to the human enzyme [2]. This property has critical implications for translational studies and requires careful consideration in experimental design, particularly for in vivo models where human HNE may need to be introduced to assess compound efficacy.
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human neutrophil elastase in a cell-free system [3] [2].
Materials and Reagents:
Procedure:
Technical Notes:
Objective: To evaluate the cellular activity and permeability of this compound in neutrophil-based systems [2].
Materials and Reagents:
Procedure:
Technical Notes:
Figure 1: Experimental Workflow for Comprehensive this compound Characterization. This diagram outlines the key steps in evaluating this compound activity across biochemical, cellular, and in vivo contexts, highlighting critical decision points, particularly regarding species specificity.
This compound has demonstrated significant efficacy in diverse preclinical models of pulmonary diseases, including acute lung injury and lung emphysema, where it exhibits both anti-inflammatory and anti-remodeling effects. Additionally, the compound has shown beneficial pulmonary hemodynamic and vascular effects in models of pulmonary arterial hypertension [1]. When designing studies with this compound, several critical considerations must be addressed:
Species Specificity Planning: Due to significantly reduced potency against murine and rat elastase, researchers must strategically adapt their experimental approaches. Two primary strategies have been employed:
Dosing Considerations: this compound exhibits favorable oral bioavailability in rodent models, with a half-life of approximately 1.3 hours after oral administration [2]. This pharmacokinetic profile supports twice-daily dosing regimens in chronic models. For cellular experiments, working concentrations typically range from 10 nM to 10 µM, with maximal effects observed in the 100-500 nM range.
Model Selection Guidance:
When interpreting results obtained with this compound, researchers should:
This compound represents a state-of-the-art chemical probe for investigating human neutrophil elastase function in physiological and pathological contexts. Its exceptional selectivity profile, validated across multiple target classes, makes it an invaluable tool for delineating HNE-specific effects without confounding off-target activities. The detailed experimental protocols provided herein enable researchers to effectively implement this compound in their investigative workflows, from initial biochemical characterization to complex disease modeling.
The critical species specificity of this compound necessitates careful experimental design, particularly in preclinical models utilizing rodent systems. Researchers should strategically select appropriate models and consider complementary approaches to validate findings. As interest in neutrophil elastase continues to expand across pulmonary, cardiovascular, and inflammatory diseases, this compound offers a precision tool for mechanistic studies and therapeutic development.
This compound represents a highly potent and selective inhibitor of human neutrophil elastase (HNE), serving as an important research tool for investigating pulmonary diseases and inflammatory conditions. This orally bioavailable compound demonstrates exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 20 nM against HNE, enabling researchers to effectively probe elastase-mediated biological processes in both cellular and animal models. The compound was developed as a chemical probe through the Structural Genomics Consortium (SGC) to facilitate the exploration of HNE-related disease mechanisms and potential therapeutic interventions [1] [2].
The pharmacological profile of this compound is characterized by its remarkable selectivity, exhibiting more than 2,000-fold specificity for HNE when tested against a panel of 21 other serine proteases. This exceptional selectivity minimizes off-target effects in experimental settings, making it a valuable tool for elucidating the specific roles of HNE in various pathological conditions. This compound has demonstrated significant efficacy in preclinical models of acute lung injury (ALI), lung emphysema, and pulmonary arterial hypertension (PAH), highlighting its relevance for studying respiratory and inflammatory diseases [1] [2].
This compound possesses well-characterized chemical properties that inform its experimental application and handling requirements. The compound features a molecular weight of 400.35 g/mol and has the chemical name 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile. Its chemical structure incorporates a pyrimidinyl pyridine carbonitrile core with trifluoromethyl phenyl substituents, contributing to its potent biological activity and selectivity profile [1] [2] [3].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 675103-36-3 |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ |
| Molecular Weight | 400.35 g/mol |
| Purity | ≥98% (HPLC) |
| Storage Conditions | -20°C (powder); -80°C (stock solutions) |
The solubility characteristics of this compound significantly influence its formulation for experimental applications. The compound demonstrates excellent solubility in DMSO with a maximum concentration of approximately 100 mg/mL (249.78 mM), making it ideal for preparing concentrated stock solutions. This compound is also soluble in ethanol at concentrations of at least 4.76 mg/mL (11.89 mM), providing flexibility for researchers needing to avoid DMSO in certain experimental contexts [1] [2].
Proper storage conditions are critical for maintaining this compound stability and potency. The compound should be stored as a powder at -20°C, where it remains stable for up to 24 months when kept tightly sealed. For stock solutions, recommendations include storing at -80°C for up to 6 months or at -20°C for up to 1 month, with careful attention to preventing repeated freeze-thaw cycles that could compromise stability. When preparing solutions for experimental use, it is advisable to allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation [1] [3].
The preparation of accurate stock solutions is fundamental for obtaining reproducible experimental results with this compound. The following calculation formula forms the basis for all solution preparations: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) [4]. This equation enables researchers to precisely determine the required mass of this compound for achieving specific concentrations across various experimental volumes.
Table 2: this compound Stock Solution Preparation Guide
| Desired Concentration | Volume | Mass of this compound Required |
|---|---|---|
| 10 mM | 1 mL | 4.00 mg |
| 50 mM | 0.5 mL | 10.01 mg |
| 100 mM | 1 mL | 40.04 mg |
| 10 mM | 10 mL | 40.04 mg |
| 5 mM | 5 mL | 10.01 mg |
For standard experimental workflows, researchers commonly prepare a 10 mM stock solution by dissolving 4.00 mg of this compound in 1 mL of anhydrous DMSO. This concentrated stock can be aliquoted and stored at -80°C to minimize freeze-thaw cycles that might compromise stability. It is crucial to verify solution clarity after preparation, as any precipitation indicates potential issues with solubility or compound integrity. For applications requiring DMSO-free conditions, this compound can initially be dissolved in a minimal volume of ethanol before further dilution with aqueous buffers, though researchers should monitor for potential precipitation during this process [1] [4].
The preparation of working solutions from concentrated stocks requires precise dilution calculations according to the standard dilution formula: C₁V₁ = C₂V₂ (where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution) [4]. This principle allows researchers to systematically prepare this compound solutions at appropriate concentrations for specific experimental applications.
Table 3: Dilution Guide for Preparing Working Solutions from 10 mM Stock
| Desired Working Concentration | Volume of Working Solution | Volume of 10 mM Stock Solution | Volume of Diluent |
|---|---|---|---|
| 1 µM | 1 mL | 10 µL | 990 µL |
| 5 µM | 1 mL | 50 µL | 950 µL |
| 10 µM | 1 mL | 100 µL | 900 µL |
| 20 µM | 1 mL | 200 µL | 800 µL |
| 50 µM | 1 mL | 500 µL | 500 µL |
For cellular experiments, typical working concentrations range from 10 nM to 20 µM, depending on the specific assay and treatment duration. When preparing working solutions, it is essential to consider the final DMSO concentration in biological assays, which generally should not exceed 0.1% to maintain cell viability and prevent solvent-related artifacts. Researchers should prepare working solutions immediately before use whenever possible and avoid storage unless stability data confirm the compound's integrity under specific storage conditions [1] [4].
The enzymatic inhibition assay provides a quantitative assessment of this compound potency against human neutrophil elastase (HNE). This protocol utilizes a fluorogenic or chromogenic substrate to monitor HNE activity in the presence of varying inhibitor concentrations. Begin by preparing a reaction buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Triton X-100. Dilute human neutrophil elastase to a working concentration of 1 nM in reaction buffer, and prepare a substrate solution appropriate for your detection method [1] [2].
The experimental procedure involves the following steps:
This assay typically yields an IC₅₀ value of 20 nM for this compound, confirming its high potency against HNE. The selectivity profile can be established by performing similar assays against other serine proteases, where this compound demonstrates >2,000-fold selectivity for HNE relative to other enzymes in this class [1] [2].
Evaluating this compound activity in cellular models requires consideration of its cell permeability and stability in biological systems. For assessing elastase inhibition in neutrophil-based assays, isolate human neutrophils from fresh blood samples using density gradient centrifugation. Resuspend cells in appropriate culture media supplemented with 10% FBS and maintain at 37°C in a 5% CO₂ atmosphere [1].
The cellular assay protocol includes:
This compound demonstrates effective cellular activity with significant inhibition of elastase-mediated processes typically observed in the low nanomolar to micromolar range, depending on the specific cellular model and readout. The compound maintains its selectivity profile in cellular contexts, making it suitable for mechanistic studies aimed at elucidating HNE-specific functions in complex biological systems [1].
The oral bioavailability of this compound enables convenient administration in rodent disease models. For most in vivo applications, researchers can employ one of two primary formulation approaches. The DMSO/PEG300/Tween 80/aqueous formulation provides excellent solubility and consistent bioavailability. Prepare this formulation by first creating a DMSO stock solution at the appropriate concentration, then sequentially adding PEG300, Tween 80, and saline or ddH₂O with thorough mixing between each addition to maintain clarity [1].
Alternatively, for certain studies, a DMSO/corn oil formulation may be appropriate. This formulation is prepared by directly dissolving this compound in a minimal volume of DMSO followed by dilution with corn oil. The typical preparation steps include:
Both formulation approaches have demonstrated efficacy in preclinical models, though the DMSO/PEG300/Tween 80/aqueous method generally provides more consistent absorption for oral dosing. The final DMSO concentration should typically not exceed 10% to prevent potential mucosal irritation [1].
Administration protocols for this compound vary depending on the specific disease model under investigation. In established models of acute lung injury (ALI), researchers typically administer this compound via oral gavage at doses ranging from 1-10 mg/kg, delivered once or twice daily depending on disease severity and pharmacokinetic parameters. For prophylactic interventions, initial dosing may commence 1-2 hours before injury induction, while therapeutic regimens typically begin after disease manifestation [1].
In models of pulmonary emphysema, longer-term dosing regimens are generally required. These studies typically employ once-daily oral administration of this compound at 5-15 mg/kg for 2-4 weeks, depending on the specific model timeline and disease progression metrics. For pulmonary arterial hypertension (PAH) models, similar dosing regimens (5-15 mg/kg, once or twice daily) for 3-5 weeks have demonstrated significant beneficial effects on pulmonary hemodynamics and vascular remodeling [1].
When designing in vivo experiments, researchers should consider including both vehicle control groups and appropriate positive controls when available. Dose selection should be informed by preliminary pharmacokinetic studies whenever possible, with target plasma concentrations typically exceeding the IC₅₀ for HNE inhibition (20 nM) throughout the dosing interval. Tissue distribution studies have confirmed that this compound reaches therapeutic concentrations in lung tissue following oral administration, supporting its application in pulmonary disease models [1].
Several technical factors can significantly impact experimental outcomes with this compound. The stability of stock solutions represents a common concern, with recommendations to use freshly prepared solutions whenever possible. If solution storage is necessary, aliquot stock solutions into tightly sealed vials and store at -80°C to minimize degradation. Researchers should avoid repeated freeze-thaw cycles, as this can accelerate compound decomposition and reduce effective concentrations [1] [3].
The solvent composition in biological assays requires careful optimization to balance solubility requirements with potential cellular toxicity. While this compound demonstrates excellent solubility in DMSO, the final DMSO concentration in cell-based assays should generally not exceed 0.1% to maintain cell viability and prevent solvent-mediated effects. For particularly sensitive cell types, researchers may consider using ethanol as the primary solvent or implementing additional control conditions to account for potential solvent effects [1].
Validation of experimental results should include appropriate controls to confirm HNE-specific activity. The availability of the inactive S-enantiomer (BAY-677) provides a valuable negative control for distinguishing target-specific effects from off-target activities. Researchers should consider including this inactive control compound at concentrations matching those used for this compound to confirm that observed phenotypes result specifically from HNE inhibition rather than non-specific effects [2].
Table 4: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in working solutions | Rapid dilution into aqueous buffers | Add DMSO stock to buffer while vortexing; consider slight increase in co-solvent percentage |
| High background in cellular assays | Serum-derived elastase activity | Use serum-free conditions during treatment; charcoal-strip serum to remove active enzymes |
| Reduced potency in cellular models | Limited cellular permeability | Verify cell permeability; consider extending pre-treatment time to 60 minutes |
| Inconsistent in vivo results | Variable oral bioavailability | Standardize fasting conditions before oral gavage; use consistent formulation batches |
Researchers encountering unexpected biological activity or lack of efficacy should first verify compound identity and purity through appropriate analytical methods. Additionally, confirmation of target engagement using specific substrate cleavage assays or activity-based probes can help validate that the observed effects result from HNE inhibition. For in vivo studies, bioavailability issues should be considered when oral administration fails to produce expected effects, potentially warranting a switch to alternative administration routes such as intraperitoneal injection to confirm target engagement [1] [2].
The following diagram illustrates the complete experimental workflow for this compound applications, from solution preparation to data analysis:
This compound represents a valuable research tool for investigating human neutrophil elastase function in both basic research and disease modeling contexts. Its well-characterized potency (IC₅₀ = 20 nM), exceptional selectivity profile (>2,000-fold against other serine proteases), and favorable pharmacokinetic properties (oral bioavailability) make it suitable for applications ranging from enzymatic studies to in vivo disease models. The comprehensive protocols and technical considerations outlined in this document provide researchers with a solid foundation for implementing this compound in their experimental systems, with appropriate attention to critical factors such as solution stability, formulation requirements, and assay validation [1] [2] [3].
The chemical probe designation by the Structural Genomics Consortium underscores the value of this compound as a tool for elucidating HNE biology and validating this enzyme as a therapeutic target across multiple disease areas. By following the detailed methodologies and troubleshooting guidance provided in this document, researchers can confidently apply this compound to advance their investigations into elastase-mediated processes and potentially contribute to the development of novel therapeutic strategies for inflammatory and pulmonary conditions [1] [2].
BAY-678 is characterized as a novel, potent, orally bioavailable, selective, and cell-permeable inhibitor of HNE [1] [2] [3]. It functions by directly inhibiting HNE, a serine protease that is released by neutrophils and plays a key role in matrix degradation during inflammatory processes [1] [4]. High HNE activity is observed in various inflammatory diseases, making it a potential therapeutic target [1].
The table below summarizes the key quantitative data for this compound:
| Parameter | Value / Description | Reference |
|---|---|---|
| IC₅₀ (HNE) | 20 nM | [1] [2] [3] |
| Kᵢ (HNE) | 15 nM | [4] |
| Kᵢ (MNE) | 700 nM | [1] |
| Selectivity | >2,000-fold selective vs. 21 serine proteases | [1] [3] |
| Primary Action | Potent, selective, cell-permeable HNE inhibitor | [4] [3] |
| Oral Bioavailability | Yes (confirmed in preclinical models) | [1] [2] |
| Key Disease Models | Acute Lung Injury (ALI), Emphysema, Pulmonary Arterial Hypertension (PAH) | [1] |
This protocol is adapted from enzymatic activity assays used to evaluate HNE inhibitors [5] [6].
This protocol is based on descriptions of preclinical efficacy studies [1].
The rationale for using this compound in inflammation research is rooted in the critical role of HNE in neutrophil-driven pathology. HNE is one of the key neutrophil serine proteases (NSPs) stored in azurophilic granules, alongside proteinase 3 (PR3) and cathepsin G (CatG) [7]. These NSPs are initially synthesized as inactive zymogens and are activated by dipeptidyl peptidase I (DPP1, also known as cathepsin C) [7].
When neutrophils are activated during inflammation, HNE is released into the extracellular space or into phagosomes. While it has a physiological role in degrading bacterial virulence factors [8], dysregulated HNE activity leads to the degradation of host extracellular matrix components, exacerbating tissue damage [1] [4]. Furthermore, HNE is a component of Neutrophil Extracellular Traps (NETs), which, while trapping pathogens, can also contribute to a vicious cycle of inflammation in diseases like COPD, autoimmune conditions, and cancer [8].
The following diagram illustrates the signaling pathway and mechanism of this compound:
This compound represents an important step in the development of HNE inhibitors. Its favorable pharmacokinetic profile and oral bioavailability made it a valuable research tool and a precursor to clinical candidates [7]. Specifically, brensocatib (INS1007), an oral DPP1 inhibitor that prevents the activation of multiple NSPs including HNE, was derived from fourth-generation HNE inhibitors like this compound and has progressed to Phase 3 clinical trials for bronchiectasis [7]. This illustrates the translational path from a potent, selective chemical probe like this compound to potential therapeutics with a broader mechanism of action.
This compound serves as a highly reliable and well-characterized chemical probe for investigating the role of HNE in various inflammatory disease pathways. The provided data and protocols offer a foundation for applying this inhibitor in both in vitro and in vivo research settings to further explore neutrophilic inflammation and evaluate potential therapeutic strategies.
BAY-678 is characterized as a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE) [1] [2]. Its primary proposed mechanism for treating emphysema is to reduce the degradation of lung parenchyma by inhibiting excessive HNE activity [3].
The table below summarizes the core biochemical characteristics of this compound:
| Parameter | Value | Assay / Conditions |
|---|---|---|
| IC₅₀ (vs. HNE) | 20 nM [1] | Biochemical Neutrophil Elastase Assay |
| Kᵢ (vs. HNE) | 15 nM [2] | Biochemical Neutrophil Elastase Assay |
| Selectivity | >2,000-fold selective over 21 other serine proteases (IC₅₀ > 30 µM) [1] [2] | Panel of serine proteases |
| Cell Permeability | Yes, cell-permeable [1] | - |
| Oral Bioavailability | Yes, orally bioavailable [1] | - |
A critical consideration for your experimental design is the significant species specificity of this compound [2] [4]. The inhibitor is much more potent against human neutrophil elastase (Kᵢ = 15 nM) than against the mouse or rat orthologs (Kᵢ for mouse NE = 700 nM) [2]. This limits its use in standard rodent models of emphysema unless the model involves the administration of human NE [2].
The following diagram outlines a high-level, logical workflow for evaluating this compound in emphysema models, based on general principles and the information available.
For the key stages outlined in the workflow, here are specific methodological considerations and data points from the literature.
The table below lists potential parameters to measure, based on the stated anti-remodeling and anti-inflammatory mode of action of HNE inhibitors like this compound [1].
| Assessment Category | Specific Parameters / Assays |
|---|---|
| Histological Analysis | Mean linear intercept (Lm) for airspace enlargement, destruction index, assessment of elastic fibers [3]. |
| Functional Lung Tests | Lung compliance measurements, pressure-volume curves. |
| Biomarker Analysis | Direct HNE activity assays in bronchoalveolar lavage fluid (BALF) or lung homogenates [4]. Detection of specific elastin degradation products (e.g., desmosine). |
| Inflammatory Markers | Cytokine levels (e.g., IL-8) in BALF, neutrophil counts in lung tissue [6] [3]. |
BAY-678 represents a fourth-generation human neutrophil elastase (HNE) inhibitor that has emerged as a valuable chemical probe for investigating protease-driven inflammatory conditions. This dihydropyrimidinone-based compound exhibits exceptional potency with a half-maximal inhibitory concentration (IC₅₀) of 20 nM against HNE, demonstrating remarkable target selectivity with over 2,000-fold specificity against a panel of 21 serine proteases [1] [2]. This compound possesses favorable drug-like properties, including oral bioavailability and cell permeability, making it suitable for both in vitro and in vivo investigations [3]. The compound was developed through strategic medicinal chemistry optimization that involved "freezing the bioactive conformation" to enhance potency, achieved through a strategically positioned methyl sulfone substituent that locks the inhibitor into its optimal binding orientation [4].
The significance of this compound in preclinical research stems from its nomination as a chemical probe by the Structural Genomics Consortium (SGC), which makes it publicly available to the research community as a high-quality tool compound for investigating HNE biology [1] [5]. HNE itself plays a pivotal role in extracellular matrix degradation and tissue remodeling, with dysregulated activity observed in numerous inflammatory diseases [6]. Accordingly, this compound serves as a critical research tool for validating HNE as a therapeutic target across multiple disease contexts, particularly in the pulmonary disease spectrum where elastase-driven pathology features prominently [7].
This compound has demonstrated significant efficacy across multiple preclinical models of pulmonary disease, highlighting its potential as a therapeutic candidate and valuable research tool. In models of acute lung injury (ALI), this compound effectively inhibited exogenous HNE in mouse lung tissue with a Kᵢ of 15 nM following oral administration, substantially reducing elastase-induced damage [8]. The compound also exhibited robust anti-inflammatory activity in emphysema models, demonstrating its capacity to mitigate both inflammatory and tissue-remodeling processes [1]. Additionally, researchers have observed beneficial hemodynamic effects in pulmonary arterial hypertension (PH) models, where this compound treatment resulted in significant improvement in pulmonary vascular parameters in both rats and mice [1] [5].
The therapeutic potential of this compound extends to several clinical contexts, with research indicating particular relevance for chronic obstructive pulmonary disease (COPD), bronchiectasis, and acute respiratory distress syndrome (ARDS) [1] [4]. These applications capitalize on the compound's ability to reestablish the protease-antiprotease balance that becomes dysregulated in inflammatory lung conditions, thereby reducing excessive elastase-mediated tissue destruction [4] [7].
Table 1: Key Preclinical Findings of this compound in Disease Models
| Disease Model | Species | Administration | Key Findings | Reference |
|---|---|---|---|---|
| Acute Lung Injury | Mouse | Oral | Inhibition of exogenous HNE in lung (Kᵢ = 15 nM) | [8] |
| Lung Emphysema | Preclinical model | Oral | Significant anti-inflammatory and anti-remodeling effects | [1] |
| Pulmonary Hypertension | Rat & Mouse | Oral | Beneficial pulmonary hemodynamic and vascular effects | [1] |
| Neutrophil Extracellular Traps | In vitro | Cell culture | Investigation of NETosis pathways in inflammation | [6] |
Despite its broad utility across pulmonary disease models, this compound has demonstrated context-specific limitations that researchers must consider when designing studies. Notably, in investigations of ELANE-associated neutropenia (a hereditary form of neutropenia caused by mutations in the ELANE gene), this compound failed to restore neutrophil differentiation in CD34+ cells from affected patients, unlike other neutrophil elastase inhibitors such as MK0339 [9]. This limitation appears to stem from differential binding characteristics, as molecular docking studies revealed that MK0339 binds to an alternative site on the NE protein with greater inhibitor-NE protein stability compared to this compound [9].
This important distinction highlights the structural specificity of NE inhibition and suggests that not all HNE inhibitors are functionally equivalent across disease contexts. Researchers investigating ELANE-associated neutropenias (cyclic neutropenia and congenital neutropenia) should consider these findings when selecting experimental compounds, as this compound may not provide the desired therapeutic effects in these specific conditions despite its general efficacy in other HNE-driven pathologies [9].
Objective: To evaluate the inhibitory potency and selectivity of this compound against human neutrophil elastase.
Materials and Reagents:
Procedure:
Validation Parameters:
Objective: To assess the cellular permeability and intracellular activity of this compound.
Materials and Reagents:
Procedure:
Objective: To evaluate the efficacy of this compound in suppressing HNE-induced lung damage.
Materials and Reagents:
Procedure:
Expected Results: this compound should demonstrate significant reduction in lung injury parameters, with approximately 60-80% inhibition of HNE activity in lung tissue at effective doses [1] [8].
Table 2: Formulation and Dosing Guidelines for this compound in Preclinical Studies
| Application | Recommended Formulation | Dosing Route | Typical Dose Range | Notes |
|---|---|---|---|---|
| In vitro assays | DMSO stock (10 mM) | N/A | 1 nM - 1 μM | Final DMSO ≤0.1% |
| Cellular assays | DMSO stock diluted in medium | Cell culture | 10 nM - 1 μM | Pre-incubate 60 min |
| Mouse studies | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Oral gavage | 1-10 mg/kg | Administer 1 hr pre-injury |
| Rat studies | 10% DMSO, 90% corn oil | Oral gavage | 1-10 mg/kg | Stable for at least 1 month at -20°C |
This compound exerts its therapeutic effects through a sophisticated molecular inhibition mechanism that distinguishes it from earlier HNE inhibitors. The compound functions as a potent, selective, and competitive inhibitor that binds reversibly to HNE's active site [4]. The unique dihydropyrimidinone scaffold of this compound enables an induced-fit binding mode that facilitates tight interactions with both the S₂ and S₁ pockets of HNE [4]. This binding is optimized by a strategically positioned methyl sulfone substituent that effectively "freezes" the inhibitor in its bioactive conformation, significantly boosting potency while maintaining exceptional target selectivity [4].
The therapeutic efficacy of this compound stems from its ability to restore the physiological protease-antiprotease balance that becomes dysregulated in inflammatory diseases [7]. Under normal conditions, endogenous antiproteases like α1-antitrypsin maintain tight control over HNE activity. However, during intense or chronic inflammation, this regulatory system becomes overwhelmed, leading to excessive elastase activity that drives tissue destruction and amplifies inflammatory responses [6]. By specifically inhibiting HNE with picomolar potency, this compound reestablishes this crucial balance, thereby reducing elastase-mediated tissue damage and inflammation [4] [7].
The diagram below illustrates the mechanism of HNE inhibition by this compound and its relationship to NETosis and inflammatory signaling:
The molecular interactions between this compound and HNE involve specific binding site interactions that confer both potency and selectivity. The inhibitor's dihydropyrimidinone core establishes key hydrogen bonds with the catalytic serine (Ser195) and backbone residues in the active site, while the methyl sulfone group optimally orients the molecule through interactions with the S₂ pocket [4]. The trifluoromethyl phenyl moiety occupies the S₁ specificity pocket, contributing to both binding affinity and pharmacological properties [4]. This well-orchestrated binding mode results in a significant boost in potency while maintaining outstanding target selectivity, distinguishing this compound as a fourth-generation HNE inhibitor with potential advantages over earlier compounds [4] [7].
Despite its promising preclinical profile and utility as a research tool, this compound faces several significant challenges in therapeutic development. The broader category of neutrophil elastase inhibitors has historically struggled with translational barriers, with many candidates demonstrating efficacy in preclinical models but failing in clinical testing [6] [7]. These challenges include off-target effects, bioavailability issues, and complexities in accurately modeling human disease dynamics in animal systems [6].
Additionally, research into neutrophil-targeted therapies must contend with the biological complexity of neutrophil extracellular traps (NETs) and their diverse roles in immunity and pathology [6]. While this compound effectively inhibits soluble HNE, its ability to modulate NET-embedded elastase—which is protected from endogenous protease inhibitors—may be limited, potentially restricting its efficacy in certain disease contexts [6]. This limitation is particularly relevant in conditions like autoimmune vasculitis, where NETs provide a scaffold for alternative complement activation, creating a self-amplifying inflammatory cycle [6].
The structural optimization of HNE inhibitors remains an ongoing challenge, as noted in the original research: "the structure of the inhibitors of HNE still need to be optimized" [1]. This continuous refinement process has led to the development of fifth-generation inhibitors like brensocatib, which was derived from this compound but employs a different mechanism of action by targeting dipeptidyl peptidase 1 (DPP-1) to prevent activation of multiple neutrophil serine proteases [10]. These advancements highlight both the progress in this field and the limitations of earlier compounds like this compound, while underscoring its value as a research tool for understanding HNE biology and validating therapeutic targets.
This compound represents a valuable research tool and chemical probe for investigating HNE-driven pathological processes in pulmonary and inflammatory diseases. Its well-characterized potency, selectivity, and efficacy in preclinical models make it particularly useful for validating HNE as a therapeutic target and for studying protease-antiprotease imbalance in experimental systems. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for utilizing this compound in both in vitro and in vivo contexts, facilitating standardized investigation of HNE inhibition across different laboratory settings.
Future research directions with this compound include exploring its potential in combination therapies, investigating its effects in novel disease contexts beyond pulmonary conditions, and utilizing it as a benchmark compound for developing improved HNE inhibitors. As the field continues to address the challenges in neutrophil-targeted therapies, this compound remains a critical tool for elucidating HNE biology and advancing therapeutic development for neutrophil-mediated inflammatory diseases.
The table below summarizes the quantitative solubility data for this compound in different solvents.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 40.03 [1] to ≥100 [2] | 100 [1] to 249.78 [2] | Primary recommended solvent. Hygroscopic DMSO can impact solubility; use newly opened containers [2]. |
| Ethanol | ≥ 4.76 [2] | ≥ 11.89 [2] | A suitable alternative solvent with confirmed solubility. |
Here are standard protocols for preparing stock solutions of this compound in DMSO [2] [1].
Standard DMSO Stock Solution (10 mM)
Aliquot and store the stock solution at -20°C to minimize freeze-thaw cycles and maintain stability [2].
For animal studies, this compound requires formulation to reduce the final concentration of DMSO. The following protocol is adapted from supplier recommendations [2].
Protocol: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.
Example: To make 1 mL of final solution, you would combine 100 µL of DMSO master liquid (25 mg/mL), 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
The diagram below illustrates this workflow.
What is the storage condition for this compound stock solutions?
The solution appears cloudy during preparation. What should I do? If precipitation or phase separation occurs, techniques such as gentle warming, vortexing, or brief sonication can be used to aid dissolution and achieve a clear solution [2].
Is there an alternative in vivo formulation? Yes, a formulation using 10% DMSO + 90% Corn Oil is also viable and yields a clear solution at ≥ 2.5 mg/mL. However, note that this protocol should be carefully selected if the continuous dosing period exceeds half a month [2].
The table below summarizes the key stability data for BAY-678 stock solutions, consolidated from supplier information.
| Solution Type | Solvent | Storage Temperature | Stability Period | Notes | | :--- | :--- | :--- | :--- | :--- | | Stock Solution | DMSO | -20°C | 1 year | Hygroscopic DMSO can impact solubility; use newly opened containers [1]. | | Stock Solution | DMSO | -80°C | 2 years | Recommended for long-term storage [1]. | | Working Solution | In vivo solvents (e.g., 10% DMSO + 40% PEG300 + 45% Saline) | -20°C or -80°C | Not recommended for long-term; prepare freshly and use on the same day [1]. |
Q1: What is the maximum concentration achievable for a this compound stock solution in DMSO? Supplier data indicates that this compound is soluble in DMSO at ≥ 100 mg/mL (approximately 249.78 mM). However, DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility over time. It is strongly recommended to use newly opened DMSO for preparing stock solutions [1].
Q2: My experiment requires a solution in ethanol. What is the solubility of this compound in this solvent? this compound is also soluble in ethanol, with a solubility of ≥ 4.76 mg/mL (approximately 11.89 mM) [1].
Q3: I need to use this compound for an in vivo study. How should I prepare and store the dosing solution? For in vivo experiments, it is crucial to prepare the working solution freshly on the day of use. One common method involves first making a concentrated stock in DMSO, then sequentially diluting with co-solvents like PEG300 and a saline solution [1]. Long-term storage of these working solutions is not advised.
| Problem | Possible Cause | Suggested Solution |
|---|
| Precipitation in stock solution | 1. Water absorption by DMSO. 2. Solution stored for longer than recommended period. | 1. Always use anhydrous, newly opened DMSO aliquots. 2. Check storage duration and temperature. Re-prepare solution if stability period is exceeded. | | Loss of biological activity | 1. Repeated freeze-thaw cycles of the stock solution. 2. Improper storage conditions. | 1. Prepare small, single-use aliquots to avoid repeated freezing and thawing [1]. 2. Store aliquots at -80°C for maximum stability and avoid storing at room temperature for extended periods. | | Low solubility in aqueous buffer | The compound has limited solubility in water. | Ensure the stock solution in DMSO is clear first. When adding to aqueous buffers, mix thoroughly during dilution. For in vivo work, use the recommended protocols with co-solvents [1]. |
For a visual guide, the diagram below outlines the core process for preparing and storing your this compound stock solutions.
The information provided here is for research purposes only. This compound is not for diagnostic or therapeutic use [2] [3]. Always refer to the most recent Certificate of Analysis from your supplier for batch-specific data.
Understanding the basic properties of BAY-678 is the first step in troubleshooting. Here is a summary of its key characteristics gathered from the supplier documentation [1] [2] [3].
| Property | Details |
|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [1] [2] [3] |
| Molecular Weight | 400.35 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [3] |
| Appearance | Light yellow to yellow solid powder [2] [3] |
| Solubility in DMSO | ~100 to 150 mg/mL (≈ 250 - 375 mM) [1] [2] [3] |
| Solubility in Ethanol | ≥ 4.76 mg/mL (≈ 11.89 mM) [3] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months [2] [3] |
Precipitation often occurs during the transition from a stock solution to an aqueous buffer. The following protocols, recommended by suppliers, are designed to maintain this compound in solution.
The workflow below outlines the general process for preparing an in vivo solution of this compound, which is a common scenario where precipitation can occur:
Here are the detailed steps for two common formulation methods:
Formulation 1: For in vivo studies (e.g., intraperitoneal injection) This method creates a solution using a combination of solvents and surfactants [2] [3].
Formulation 2: For in vivo studies requiring long-term dosing This method uses corn oil, which may be more suitable for certain administration routes [3].
While direct reports are absent, the following FAQs address the common root causes of compound precipitation based on its known profile.
FAQ 1: Why does my this compound solution precipitate when I add it to my aqueous cell culture buffer?
This is likely due to a "solvent shock" effect. This compound is highly soluble in organic solvents like DMSO but has limited solubility in water. If the stock solution is added too quickly or at too high a concentration to the aqueous buffer, the local environment cannot keep it solubilized, causing it to crash out of solution.
FAQ 2: I stored my stock solution and it now has crystals. What happened and how can I recover it?
This compound solutions are sensitive to temperature and repeated freeze-thaw cycles. Water absorption from a humid environment can also cause precipitation over time.
FAQ 3: Are there any safety concerns I should be aware of when handling this compound?
Yes. The safety data sheet (SDS) classifies this compound as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [4]. Always wear appropriate personal protective equipment (PPE) and follow your institution's guidelines for chemical disposal.
To minimize precipitation issues with this compound:
The table below summarizes the essential quantitative data you will need for planning your experiments [1] [2] [3].
| Parameter | Value | Details / Conditions |
|---|---|---|
| Biochemical IC₅₀ (vs. Human NE) | 20 nM | Primary potency measurement [1] [2] [3]. |
| Binding Affinity (Ki vs. Human NE) | 15 nM | Alternative potency measurement [3]. |
| Selectivity | >2,000-fold | Against a panel of 21 other serine proteases [1] [4]. |
| Solubility (DMSO) | ≥ 100 mg/mL (~250 mM) | For preparing stock solutions [1] [4]. |
| Solubility (Ethanol) | ≥ 4.76 mg/mL (~11.89 mM) | Alternative solvent [1] [4]. |
| Recommended Stock Concentration | 10 - 25 mM in DMSO | Standard for in vitro studies; use freshly prepared or aliquot and store at -20°C to -80°C [1] [4]. |
Here is a generalized workflow to establish and troubleshoot your cell assay conditions, from stock preparation to data interpretation.
Step-by-Step Guide:
Problem: Lack of efficacy in a rodent cell-based assay.
Problem: Lack of efficacy in a human cell-based assay.
Problem: Unexpected cellular toxicity.
The table below summarizes the key technical data for this compound from a supplier's datasheet [1].
| Property | Specification |
|---|---|
| Catalog Number | 5706/25, 5706/5 [1] |
| Chemical Name | 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile [1] |
| Purity | ≥98% [1] |
| Molecular Weight | 400.35 [1] |
| Molecular Formula | C20H15F3N4O2 [1] |
| CAS No. | 675103-36-3 [1] |
| Solubility | Soluble to 100 mM in DMSO [1] |
| Storage | Store at -20°C [1] |
| Biological Activity | Potent, selective, cell-permeable human neutrophil elastase (HNE) inhibitor (IC₅₀ = 20 nM). >2000-fold selectivity against 21 other serine proteases. Orally bioavailable [1]. |
Q1: What is the recommended storage condition for this compound to ensure its stability? this compound should be stored at -20°C [1]. Always allow the vial to warm to room temperature before opening to prevent moisture condensation, and reseal it properly immediately after use.
Q2: How should I reconstitute this compound for my cell-based assays? The supplier datasheet states that this compound is soluble to 100 mM in dimethyl sulfoxide (DMSO) [1]. It is common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous assay buffers. The final DMSO concentration in your cell culture should be kept as low as possible (typically below 0.1-0.5%) to avoid cytotoxicity.
Q3: Are there any inactive control compounds available for this compound? Yes, the S-enantiomer of this compound is available as an inactive control compound [1]. Using this paired control is a critical best practice to help confirm that the observed biological effects are due to the on-target inhibition of HNE and not off-target activities.
Q4: I could not find batch-specific QC data. Where should I look for it? The supplier, R&D Systems/Tocris Bioscience, explicitly states that for batch-specific data, you should refer to the Certificate of Analysis (CoA) that is available for the specific product lot you purchased [1]. This document is the primary resource for detailed QC information.
This protocol outlines a general approach for using this compound in a cell-based assay, based on standard practices and the compound's properties.
Workflow Overview
Detailed Procedure
Compound Preparation
Cell Seeding and Culture
Compound Treatment
Assay and Analysis
Here are answers to common questions about working with this compound.
What is the primary mechanism of action of this compound? this compound is a highly potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE). It acts by binding to and inhibiting HNE, an enzyme released by neutrophils that is implicated in tissue damage in various inflammatory and lung diseases [1].
What evidence supports its cellular permeability? this compound is explicitly described as "cell-permeable" [1]. Furthermore, its designation as "orally bioavailable" strongly implies that it can cross cellular membranes efficiently to reach its target in a living system [1].
Why is assessing permeability crucial for this compound development? Cellular permeability is a key determinant of a drug's absorption and bioavailability. For an orally administered drug candidate like this compound, sufficient intestinal permeability is necessary for it to enter the bloodstream from the gut. Moreover, for targets located outside the bloodstream, the drug must permeate into the relevant tissues and cells to be effective [2].
To systematically evaluate and optimize the permeability of this compound, you can utilize the following established in vitro assays. The table below summarizes their core applications and principles.
| Assay Type | Key Application | Basic Principle |
|---|---|---|
| Caco-2 [3] [4] | Predicts intestinal absorption & identifies efflux transporter substrates (e.g., P-gp). | Measures compound transport across a monolayer of human colon carcinoma cells that mimic the intestinal barrier. |
| PAMPA [2] [5] | High-throughput screening of passive membrane permeability. | Uses an artificial phospholipid membrane to measure pure passive diffusion, without transporter interference. |
| MDCK-II [6] | Another cell-based model often used to study blood-brain barrier penetration and transporter effects. | Uses Madin-Darby Canine Kidney cells, which form tight monolayers and can be transfected with human transporters like P-gp. |
This protocol is critical for evaluating this compound's intestinal absorption potential.
1. Cell Culture and Monolayer Preparation:
2. Assess Monolayer Integrity:
3. Running the Permeability Assay:
4. Data Analysis and Interpretation:
dQ/dt is the permeation rate (nmol/s)A is the surface area of the membrane (cm²)C₀ is the initial concentration in the donor compartment (nmol/mL) [3]The workflow for conducting this assay and interpreting its results is summarized in the following diagram:
Caco-2 Assay Workflow
If your experiments indicate suboptimal permeability for this compound, consider the following strategies.
| Problem | Potential Cause | Investigation & Optimization Strategies |
|---|
| Low Apical-to-Basal (A-B) Permeability | Poor passive diffusion due to high polarity or unfavorable physicochemical properties. | Investigate Physicochemical Properties: Analyze logP, hydrogen bond donors/acceptors [2]. Compare with PAMPA: If PAMPA permeability is also low, the issue is likely intrinsic passive diffusion [2]. | | High Basal-to-Apical (B-A) & Low A-B Permeability | Active efflux by transporters like P-glycoprotein (P-gp) [6]. | Use Inhibitor Studies: Co-incubate with a P-gp inhibitor (e.g., Verapamil, Elacridar). A significant increase in A-B Papp confirms efflux [3] [6]. Use Control Substrates: Validate the assay with a known P-gp substrate like Digoxin [3]. | | Low Oral Bioavailability despite Good Cellular Permeability | High first-pass metabolism, poor solubility, or instability in GI fluids. | Investigate Metabolic Stability: Perform liver microsome or hepatocyte assays. Check Solubility: Ensure the compound remains in solution during the assay. |
The relationship between key factors affecting permeability and the corresponding investigation strategies can be visualized as follows:
Diagnosing Low Permeability
Hepatic metabolic stability assays are crucial in drug discovery for evaluating how quickly a liver metabolizes a compound. This helps predict its in vivo clearance and oral bioavailability [1]. The primary method involves incubating the test compound with hepatocytes and measuring the disappearance of the parent compound over time [2] [3].
The following diagram outlines the core steps of a typical high-throughput hepatocyte stability assay.
This protocol synthesizes methods from the current literature for a robust, high-throughput assay [2] [3].
1. Reagents and Preparation
2. Automated Incubation and Sampling
3. Sample Analysis and Data Processing
4. Data Calculation and Interpretation
| Question / Issue | Cause & Solution |
|---|---|
| What is the difference between hepatocyte and microsomal stability? | Hepatocytes provide a full suite of Phase I and II enzymes and are more physiologically relevant. Liver microsomes contain only endoplasmic reticulum enzymes (primarily Phase I) but are simpler and faster [1]. |
| The assay shows poor reproducibility between runs. | Cause: Inconsistent cell viability or enzyme activity. Solution: Always include a positive control compound with known rapid metabolism (e.g., midazolam, testosterone). Ensure hepatocyte viability is >80% post-thaw [1]. | | We observe high variability in clearance rates. | Cause: Analytical error, inconsistent protein concentration, or low compound solubility. Solution: Use an internal standard to correct for analytical variation. Confirm and standardize protein concentrations across incubations. Check for compound precipitation in the assay buffer [4]. | | How can we increase throughput without sacrificing data quality? | Solution: Implement cassette (pooling) analysis, where several compounds are combined in one incubation. This has been shown to provide similar results to discrete analysis with a significant time saving [4]. | | The metabolic stability data does not correlate with in vivo findings. | Cause: The assay may not capture extrahepatic metabolism or active transport processes. Solution: Consider investigating extrahepatic metabolism (e.g., in intestinal or renal cells) or incorporating more complex models like suspended human hepatocytes to better predict human clearance [1]. |
Here is a summary of the quantitative data and properties of this compound for your reference.
Table 1: Physicochemical Properties & Biological Activity
| Property & Activity | Value / Description | Source / Comment |
|---|---|---|
| Molecular Weight | 400.35 g/mol | [1] [2] |
| CAS Number | 675103-36-3 | [1] [2] |
| Formula | C20H15F3N4O2 | [1] [2] |
| HNE IC50 | 20 nM | Human Neutrophil Elastase [1] [3] [2] |
| HNE Ki | 15 nM | Human Neutrophil Elastase [1] [3] |
| Selectivity | >2,000-fold selective over 21 other serine proteases (all IC50 > 30 µM) | [1] [3] [2] |
Table 2: In Vivo Formulation & Solubility
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Solvent | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 10% DMSO + 90% Corn Oil |
| Concentration | ≥ 2.5 mg/mL (6.24 mM) | ≥ 2.5 mg/mL (6.24 mM) |
| Preparation Note | Add co-solvents sequentially in the order listed. | Add co-solvents sequentially. |
| Reference | [1] [2] | [1] |
A key factor for successful in vivo experimentation is a significant difference in the compound's potency between species.
Since direct troubleshooting data is unavailable, here is a logical framework you can use to develop your own guides, based on the information we have.
Frequently Asked Questions (FAQ)
Q: What is the recommended storage condition for this compound?
Q: Why might my in vivo experiment in mice show no effect?
Troubleshooting Guide Template
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Poor solubility in formulation | Incorrect preparation order or solvent ratios. | Follow the preparation tables exactly, adding co-solvents sequentially from left to right [1] [2]. |
| Lack of efficacy in rodent model | Low potency against rodent elastase. | Review the model; consider using a system with human NE or a different inhibitor potent against murine NE [3]. |
| Unexpected toxicity | Formulation issue or incorrect dosage. | Verify the concentration and purity of your stock solution. Ensure the in vivo formulation is prepared correctly without precipitation. |
The following diagram outlines the key stages and decision points for planning and conducting an in vivo experiment with this compound.
The table below summarizes the key biochemical data for BAY-678, which is an orally bioavailable, potent, selective, and cell-permeable inhibitor of Human Neutrophil Elastase (HNE or ELANE) [1] [2] [3].
| Parameter | Value | Assay Description |
|---|---|---|
| HNE IC50 | 20 nM | Fluorogenic assay with isolated HNE enzyme and MeOSuc-AAPV-AMC substrate [4] [5]. |
| HNE Ki | 15 nM | Biochemical Neutrophil Elastase Assay [3]. |
| Selectivity | >2,000-fold | Tested against a panel of 21 related serine proteases (all IC50 > 30 µM) [1] [6]. |
| MNE Ki | 700 nM | Biochemical assay with mouse neutrophil elastase (MNE). Highlights critical species specificity [1] [3]. |
| RNE Ki | 600 nM | Biochemical assay with rat neutrophil elastase (RNE) [3]. |
| Cellular Activity | Cell-permeable | Activity in cellular assays not reported, but no cell penetration issues are expected [3]. |
Here are the methodologies for key experiments used to validate this compound potency.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) using the isolated enzyme [4].
This protocol validates the specificity of this compound for HNE over other proteases [1] [6].
Here are solutions to some frequently encountered problems when working with this compound.
| Issue | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low potency in cellular assays | Species mismatch (using rodent cells). | Use human cell-based systems (e.g., human neutrophils). For rodent models, consider data interpretation caveats or use a more potent pan-species inhibitor [3]. |
| Low potency in rodent in vivo models | Lower affinity for mouse/rat elastase (Ki ~600-700 nM). | Use higher doses or employ models where human NE is administered exogenously (e.g., HNE-induced acute lung injury in mice) [3]. |
| Poor solubility in assay buffer | Stock solution preparation. | Prepare a fresh stock in DMSO. For in vivo dosing, use recommended formulations like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [1] [2]. |
| Unexpected off-target activity | Compound degradation or contamination. | Check compound purity (should be ≥98%). Use fresh stock solutions and validate assay conditions with a known positive control. |
In your experimental planning, please pay special attention to the following:
The table below summarizes the key selectivity data for this compound from the search results:
| Assay/Category | Details | Result / Value |
|---|---|---|
| Primary Target (HNE) | Human Neutrophil Elastase (ELANE) [1] [2] | IC₅₀ = 20 nM [1] [3] [4] |
| Kᵢ = 15 nM [4] [5] [2] | ||
| Selectivity within Family | Panel of 21 related serine proteases [1] [3] [4] | >2,000-fold selectivity; all other IC₅₀ > 30 µM |
| Broad Panel Screening | Radioligand binding assays against 64 receptors and transporters [2] | > 30-fold selective at 10 µM |
| Kinase Panel | Bayer in-house kinase panel (7 kinases) [2] | Clean (no significant activity) at 20 µM |
| GPCR Scan | GPCR panel [2] | Clean; closest hit was HTR3 (pKᵢ = 5.55) |
| Species Specificity | Mouse Neutrophil Elastase (MNE) [1] [2] | Kᵢ = 700 nM |
| Rat Neutrophil Elastase (RNE) [2] | Kᵢ = 600 nM |
While the search results do not provide full step-by-step protocols, they contain references to the key experiments used to establish the selectivity of this compound.
The following workflow outlines the key decision point for researchers based on the species origin of the enzyme in their experimental model:
This section addresses specific issues users might encounter.
Problem: Lack of efficacy in rodent in vivo models
Problem: Need to confirm batch quality
For a quick reference, the table below summarizes the core characteristics of BAY-678 as gathered from supplier data sheets and scientific literature.
| Property | Specification |
|---|---|
| Biological Activity | Potent, selective, cell-permeable, and orally bioavailable inhibitor of Human Neutrophil Elastase (HNE) [1] [2] [3]. |
| IC50 (HNE) | 20 nM [1] [2] [3]. |
| Ki (HNE) | 15 nM [2]. |
| Selectivity | >2,000-fold selectivity against a panel of 21 related serine proteases (tested at up to 30 µM) [1] [2] [4]. |
| Recommended Use | Chemical probe for research via the Structural Genomics Consortium (SGC) [1] [3] [4]. |
| In Vivo Efficacy | Shows significant efficacy in preclinical models of Acute Lung Injury (ALI), lung emphysema, and Pulmonary Arterial Hypertension (PAH) [1] [3]. |
Here are solutions to common experimental challenges you might face when working with this compound.
Q1: How should I prepare and store this compound stock solutions to ensure stability?
Q2: My cellular experiments with this compound are showing unexpected toxicity or off-target effects. What could be wrong?
Q3: How do I formulate this compound for in vivo studies, such as in rodent models?
The following diagram outlines a general workflow for conducting and troubleshooting a cellular experiment with this compound.
To better understand the biological context of your experiments, this diagram illustrates the primary signaling pathway modulated by this compound.
For your experimental planning, here is a detailed protocol for a foundational cellular assay.
The table below summarizes the key available data on BAY-678, which can inform decisions about solvent systems and storage conditions [1] [2] [3].
| Property | Value / Information |
|---|---|
| Molecular Weight | 400.35 g/mol [4] [1] [2] |
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ [4] [1] [2] |
| CAS No. | 675103-36-3 [4] [1] [2] |
| Solubility in DMSO | ≥ 100 mg/mL (249.78 mM) [1] [2] |
| Solubility in Ethanol | ≥ 4.76 mg/mL (11.89 mM) [1] [2] |
| Predicted pKa | 9.35 ± 0.70 [3] |
| Predicted LogP | 2.5 [2] |
| Appearance | Light yellow to yellow solid powder [2] [3] |
Based on the available information, here are recommended protocols for handling this compound:
Although direct pH stability data is unavailable, the high potency of this compound is attributed to a strategic methyl sulfone substituent on its dihydropyrimidinone core. This group acts to "freeze" the molecule into its bioactive conformation, which likely contributes to its overall metabolic stability and high binding affinity for human neutrophil elastase (HNE) [5].
To fill the knowledge gap, you could design an experiment to determine the pH stability profile of this compound. The workflow below outlines the key steps:
The information provided is for research use only and not for human use. All in vivo studies must be conducted in accordance with relevant institutional guidelines for animal care and use [4] [1] [2].
This table summarizes key physicochemical and solubility data to help you select the appropriate solvent for your assays [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Weight | 400.35 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [2] [4] |
| CAS Number | 675103-36-3 [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (~249.78 mM) [1] [3] |
| Solubility in Ethanol | ≥ 4.76 mg/mL (~11.89 mM) [1] [3] |
Preparing Stock Solutions [1]:
For animal studies, this compound can be formulated for oral administration. Below are two tested protocols [1] [3]:
Protocol 1: Aqueous Solution for Oral Dosing This yields a clear solution of ≥ 2.5 mg/mL.
Protocol 2: Oil-Based Solution for Longer Studies This also yields a clear solution of ≥ 2.5 mg/mL.
This compound is a cell-permeable, orally bioavailable inhibitor investigated for treating inflammatory pulmonary diseases like acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD) [1] [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Primary Target | Human Neutrophil Elastase (HNE) [3] [1] [2] |
| IC₅₀ (Potency) | 20 nM (vs. HNE) [3] [1] [2] |
| Selectivity | >2,000-fold selectivity over 21 other serine proteases [3] [1] |
| Key Therapeutic Hypothesis | Reestablishing protease-antiprotease balance in inflammatory lung diseases [2] |
The following diagram illustrates the proposed mechanism of action of this compound in the context of Acute Lung Injury (ALI):
The efficacy of this compound has been demonstrated in both biochemical and cellular assays, as well as in animal models of disease.
1. In Vitro Activity Assessment
The table below outlines the standard protocol for evaluating HNE inhibitory activity in vitro [4]:
| Parameter | Specification |
|---|---|
| Objective | Determine the IC₅₀ of this compound against HNE. |
| Key Reagent | Human neutrophil elastase (HNE) from human sputum. |
| Substrate | MeO-Suc-Ala-Ala-Pro-Val-pNA. |
| Positive Control | Sivelestat sodium hydrate. |
| Reported IC₅₀ | 20 nM [3] [1] [2] |
2. In Vivo Efficacy Model
This compound has shown significant beneficial effects in preclinical models of lung injury and pulmonary hypertension [1] [2]. The following is a generalized protocol based on these studies:
| Parameter | Specification |
|---|---|
| Animal Model | Mice (e.g., for protease-induced Acute Lung Injury) or rats/mice (for Pulmonary Arterial Hypertension). |
| Intervention | Oral administration of this compound. |
| Key Findings | Inhibition of exogenous HNE in mouse lung (Ki = 15 nM after oral admin); significant anti-inflammatory and anti-remodeling effects; improved pulmonary hemodynamics [2]. |
The workflow for conducting and analyzing an in vivo efficacy study can be summarized as follows:
Q1: What could explain a lack of efficacy in my in vivo model?
Q2: The observed IC₅₀ in my assay does not match the literature value (20 nM).
Q3: How stable is this compound in solution?
Since explicit tissue distribution data is not publicly available, here is a proposed approach to investigate it:
The table below summarizes the core biochemical characteristics and mechanisms of action of BAY-678 and Sivelestat, which are foundational to understanding their differing research and potential therapeutic applications.
| Feature | This compound | Sivelestat (ONO-5046) |
|---|---|---|
| Inhibition Type | Potent, selective, competitive/reversible [1] | Specific, reversible acyl-enzyme inhibitor [2] [3] |
| IC₅₀ (Potency) | 20 nM (against HNE) [1] | 44-50 nM (against HNE) [2] [4] |
| Selectivity | >2,000-fold selective over a panel of 21 serine proteases [1] | Recognized as a specific NE inhibitor [5] [3] |
| Cell Permeability | Cell-permeable [1] | Information not specifically highlighted in search results |
| Oral Bioavailability | Orally bioavailable [1] | Administered via intravenous infusion [3] [6] |
| Key Binding Feature | Binds to an alternative site on NE with greater protein-inhibitor stability (inferred from comparison to MK0339) [7] | Ser195 of the catalytic triad (His57-Asp102-Ser195) attacks the carbonyl group [2] |
The functional consequences of the biochemical differences are evident in cellular and disease models. A key differentiator appears to be cell permeability, which influences their efficacy in different experimental contexts.
In a study using CD34+ cells from patients with ELANE-mutant neutropenia, the cell-permeable inhibitor this compound, similar to MK0339, did not restore neutrophil differentiation [7]. In contrast, Sivelestat also showed no effect in this specific model [7]. This suggests that cell permeability alone may not be sufficient to rescue the differentiation defect in this genetic disorder, and the unique binding stability of MK0339 was identified as a critical factor [7].
To contextualize the data presented, here is a summary of key methodologies from the cited research.
1. Molecular Docking Studies
2. Cellular Differentiation Assay
3. In Vivo Model of PAH
The differing profiles of this compound and Sivelestat make them suitable for distinct research applications, as illustrated below.
When choosing between them, researchers should prioritize This compound for studies requiring oral dosing or as a modern chemical probe, and Sivelestat for clinically translational research in ARDS or as a well-established reference inhibitor.
| Feature | BAY-678 | AZD9668 |
|---|---|---|
| IC₅₀ (Potency) | 20 nM (cell-free assay) [1] | 44 nM (cell-free assay) [2] |
| Selectivity | ~2000-fold selectivity over 21 other serine proteases [1] | Highly selective over other neutrophil-derived serine proteases [3] |
| Binding Mechanism | Information not specified in search results | Rapidly reversible inhibitor [3] |
| Cell Permeability | Cell-permeable [1] | Inhibits both extracellular and cell-surface NE [3] |
| Oral Bioavailability | Orally bioavailable [1] | Oral inhibitor [4] [3] |
| In Vivo Efficacy | Effective in acute lung injury models [1] | Efficacious in animal models of lung inflammation and damage [3] |
| Clinical Trial Status | Preclinical research compound [1] [5] | Phase IIb clinical trial (completed for COPD) [4] |
| Key Reported Outcome | Restored neutrophil differentiation in a disease model in vitro [5] | No clinical benefit on lung function in COPD patients; well tolerated [4] |
Here is a deeper dive into the key experiments and findings for each compound.
The following diagram illustrates the general mechanism of neutrophil elastase inhibitors and a common workflow for their preclinical evaluation, which contextualizes the data for both this compound and AZD9668.
Mechanism and Testing Workflow for NE Inhibitors
The data for this compound was generated through standard biochemical assays [1]:
The available data highlights several critical points for researchers:
For context, a different study on natural products from Arctium lappa L. reported the following HNE inhibition data. Note that these assays were conducted separately from the this compound validation, and differences in protocol prevent direct quantitative comparisons. [2]
| Compound / Extract | Reported IC₅₀ against HNE | Source |
|---|---|---|
| This compound | 20 nM (IC₅₀) | [1] |
| Arctium lappa L. Polyphenols (ALP) | 0.99 mg/mL | [2] |
| Quercetin | 46.42 µM | [2] |
| Chlorogenic Acid | 203.3 µM | [2] |
| Isochlorogenic Acid A | 171.3 µM | [2] |
The diagram below illustrates the role of HNE in disease and the mechanism of its inhibitors, based on the background information found [3].
The search results confirm that this compound is a potent and selective inhibitor of human neutrophil elastase, but a comprehensive comparison with other alternatives would require more data. I hope this structured summary provides a solid foundation for your research.
The table below summarizes the key biochemical and pharmacological data for this compound gathered from the search results.
| Parameter | Value for this compound | Experimental Protocol Details |
|---|---|---|
| IC₅₀ (vs. Human NE) | 20 nM [1] [2] [3] | Biochemical Assay: Potency measured in a cell-free biochemical neutrophil elastase assay. The IC₅₀ is the concentration that reduces enzyme activity by half [2] [3]. |
| Kᵢ (vs. Human NE) | 15 nM [2] [4] | Biochemical Assay: Inhibition constant (Kᵢ) determined from the same biochemical assays, indicating high binding affinity to the human enzyme [2]. |
| Kᵢ (vs. Mouse NE) | 700 nM [2] [3] | Species Selectivity Assay: The inhibitor is much less potent against mouse neutrophil elastase, a critical consideration for selecting appropriate animal models [2]. |
| Selectivity | >1,500-fold selective vs. 21 related serine proteases (all IC₅₀ > 30 µM) [2] [3]. Clean profile in radioligand binding assays against 64 receptors and transporters at 10 µM [2]. | Selectivity Panels: Profiled against a panel of 21 serine proteases. Binding and activity were also tested against a wide range of other biological targets to confirm specificity [2]. |
| Cellular Permeability | Cell-permeable [3]. Activity in cellular assays not explicitly reported, but no cell penetration issues are expected [2]. | Cellular Assay: Described as cell-permeable, though specific cellular activity data is not detailed in the available sources [2] [3]. |
| In Vivo Pharmacokinetics | Orally bioavailable in rats with a half-life of 1.3 hours [2] [4]. | In Vivo Study: Pharmacokinetic parameters determined following oral administration (PO) in rat models [2] [4]. |
To contextualize this compound, the following diagram outlines the role of HNE in disease and the development of its inhibitors.
This compound is classified as a fourth-generation inhibitor [5]. These generations represent an evolution in design:
The table below summarizes the key biochemical potency data for several HNE inhibitors, including BAY-678.
| Inhibitor Name | IC₅₀ (Biochemical Assay) | Kᵢ | Selectivity Note | Key Relevant Diseases |
|---|---|---|---|---|
| This compound | 20 nM [1] [2] [3] | 15 nM [2] | >2000-fold selective over 21 other serine proteases [1] [3] | Acute Lung Injury (ALI), COPD, Pulmonary Hypertension [3] |
| Sivelestat (SLT) | 44-49.76 nM [4] | Information missing | Information missing | ARDS, COVID-19-associated ARDS [4] [5] |
| BAY 85-8501 | Information missing | 0.080 nM (HNE); 6.0/8.0 nM (Mouse/Rat NE) [2] | Information missing | In clinical trials for bronchiectasis [6] |
| Arctium lappa Polyphenols (ALP) | 0.99 mg/mL (crude extract) [4] | Information missing | Natural product mixture [4] | Acute lung injury, inflammatory conditions [4] |
| Chlorogenic Acid | 203.3 μM [4] | Information missing | Natural product constituent [4] | Information missing |
| Quercetin | 46.42 μM [4] | Information missing | Natural product constituent [4] | Information missing |
The data in the table above is derived from specific experimental methodologies. Here are the details of the key protocols:
The workflow below summarizes the primary method used to generate the potency data for these inhibitors.
When evaluating these inhibitors for research purposes, several factors beyond raw potency are crucial:
The field continues to develop, with research actively exploring novel inhibitors from both synthetic and natural sources for a range of neutrophil-driven inflammatory diseases [5].
The table below summarizes key information for BAY-678 and other inhibitors for which more clinical safety data is available.
| Inhibitor Name | Chemical Generation | Primary Mechanism of Action | Development & Safety Status | Reported Safety and Efficacy Notes |
|---|---|---|---|---|
| This compound | Fourth-generation [1] [2] | Potent, selective, reversible inhibitor of human neutrophil elastase (HNE) [3] [4] [5]. | Preclinical research compound; safety profile in humans is not published [4] [6]. | Orally bioavailable with favorable pharmacokinetics in rats [3] [5]. Showed significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema [3] [4]. |
| Sivelestat (ONO-5046) | Second-generation [2] | Synthetic, irreversible inhibitor of HNE [7]. | Approved for clinical use in some countries (e.g., Japan, South Korea) [7]. | Limited by poor pharmacokinetics and potential organ toxicity risk due to irreversible binding mechanism [7]. Shown to improve lung injury in patients [7] [2]. |
| Brensocatib (INS1007) | Fifth-generation (derived from this compound) [1] | Oral, selective, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), which activates NSPs [1]. | Completed Phase III clinical trials (ASPEN) for bronchiectasis [1]. | Generally well-tolerated in clinical trials; most common adverse effect was mouth ulceration. Showed anti-inflammatory effects and reduced exacerbations in bronchiectasis patients [1]. |
| AZD9668 | Third-generation [2] | Reversible inhibitor of HNE [4]. | Progressed to Phase II clinical trials for COPD and cystic fibrosis [4] [2]. | No significant clinical benefit was observed in two large 12-week COPD trials [4]. A small study in bronchiectasis showed a promising improvement in lung function [4]. |
The methodologies below are commonly used to generate the efficacy and selectivity data for inhibitors like this compound.
Biochemical IC₅₀ Determination
In Vivo Efficacy Models
Selectivity Profiling
The following diagram illustrates the role of neutrophil elastase in disease pathology, which is the primary target of this compound and the other listed inhibitors.
This compound belongs to the dihydropyrimidinone chemical class. Its discovery involved significant structural optimization from earlier compounds [1]:
The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor (PDB ID: 5A09) reveals the binding details [2]. This compound engages the enzyme's active site through multiple tight interactions summarized below:
This compound binds HNE active site through a conformationally locked structure that optimally engages S1 and S2 pockets [1] [2].
The table below compares this compound with other HNE inhibitors and earlier dihydropyrimidinone analogs:
| Compound / Class | Mechanism / Key Feature | Reported HNE Potency (IC₅₀ or Kᵢ) | Key Differentiator |
|---|---|---|---|
| This compound | Reversible, competitive small molecule [1] | IC₅₀ = 20 nM [3] [4] | >2,000-fold selectivity over 21 serine proteases; conformationally locked core [3] [1] |
| This compound (from PDB 5A09) | Reversible, competitive small molecule [2] | IC₅₀ = 3.5 nM (measured for co-crystallized compound) [2] | Represents the optimized, high-potency chemotype |
| Sivelestat (1) | Electrophilic, serine acylator [1] | Information missing from search | First-generation small molecule |
| Freselestat (2) | Transition-state mimetic [1] | Information missing from search | First-generation small molecule |
| AZD9668 (3) | Reversible small molecule [1] | Information missing from search | Progressed to clinical trials for COPD & cystic fibrosis; showed limited efficacy [1] |
| HTS Hit (4) | Early dihydropyrimidinone lead (racemic) [1] | IC₅₀ = 900 nM | Initial, unoptimized hit with moderate potency [1] |
| Optimized Lead (9) | Intermediate dihydropyrimidinone [1] | IC₅₀ = 20 nM | Demonstrated importance of cyano group for potency [1] |
For researchers seeking to reproduce or understand the experimental basis for this compound data:
Biochemical IC₅₀ Determination [1]: Inhibitory capacity is assessed using functional biochemical assays with isolated HNE enzyme. Enzyme activity is measured at pH 7.4 in the presence of various compound concentrations using a fluorogenic peptide substrate (MeOSuc-AAPV-AMC). IC₅₀ values are derived from the resulting activity data.
Crystallography and Binding Mode Analysis [2]: The binding mode was determined by X-ray diffraction. The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor was solved at a high resolution of 1.81 Å (PDB ID: 5A09), allowing for detailed visualization of the protein-ligand interactions.
Selectivity Profiling [3] [4]: Selectivity is confirmed by profiling the compound against a panel of 21 serine proteases. This compound demonstrates more than 2,000-fold selectivity across this panel.
In Vivo Efficacy [3] [4]: Efficacy is demonstrated in preclinical models, such as a protease-induced acute lung injury (ALI) model in mice. The inhibitor's effect is measured by its ability to inhibit exogenous HNE in the mouse lung after oral administration (reported Kᵢ = 15 nM).